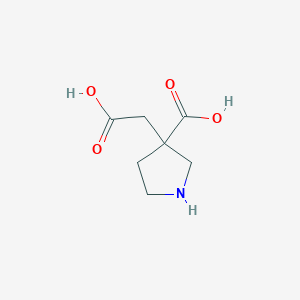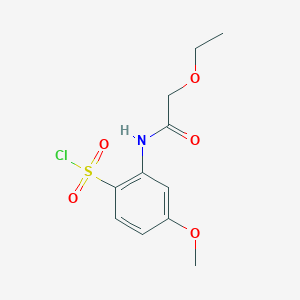![molecular formula C9H16ClN3S B1430061 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride CAS No. 1351642-23-3](/img/structure/B1430061.png)
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride
Übersicht
Beschreibung
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. This compound has been of great interest to researchers due to its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride has been used in various scientific research applications, including as a tool to study the function and regulation of neurotransmitters in the brain. This compound has been shown to selectively inhibit the uptake of dopamine, a neurotransmitter that plays a critical role in reward, motivation, and movement. 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride has also been used to study the effects of dopamine depletion on behavior and cognition, as well as the mechanisms underlying Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride involves its inhibition of the dopamine transporter, which is responsible for reuptake of dopamine into presynaptic neurons. By inhibiting dopamine reuptake, 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action is similar to that of cocaine and other psychostimulant drugs, which also inhibit dopamine reuptake.
Biochemische Und Physiologische Effekte
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride has been shown to cause a selective depletion of dopamine in the brain, leading to motor deficits and other Parkinson's disease-like symptoms. 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride has also been shown to alter the expression of genes involved in dopamine signaling and other neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride in lab experiments is that it selectively targets dopamine neurons, making it a useful tool for studying the function and regulation of dopamine signaling. However, one limitation of using 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride is that it can be toxic to dopamine neurons at high concentrations, making it important to use appropriate dosages and safety precautions when working with this compound.
Zukünftige Richtungen
There are a number of future directions for research involving 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride. One area of interest is the development of new drugs that target the dopamine transporter, which could have potential applications in the treatment of Parkinson's disease and other neurological disorders. Another area of interest is the use of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride as a tool to study the role of dopamine signaling in addiction and other psychiatric disorders. Additionally, further research is needed to better understand the long-term effects of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride on dopamine neurons and other neurotransmitter systems.
Eigenschaften
IUPAC Name |
4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYDMSLNLSTJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride](/img/structure/B1429981.png)
![[3-(Methylamino)phenyl]methanol hydrochloride](/img/structure/B1429982.png)
![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1429986.png)



![4-[(3-Methylbutyl)amino]butanoic acid hydrochloride](/img/structure/B1429991.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1429992.png)


![2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride](/img/structure/B1429995.png)
![2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1429996.png)
![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1430000.png)